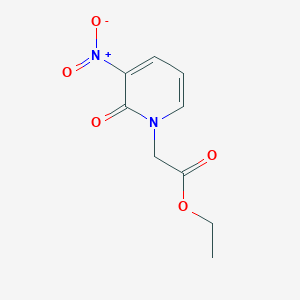

ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Descripción general

Descripción

Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitro group, a pyridine ring, and an ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate typically involves the nitration of a pyridine derivative followed by esterification. One common method includes the nitration of 2-oxopyridine with nitric acid to introduce the nitro group at the 3-position. This is followed by the reaction with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

Hydrolysis: Acidic or basic aqueous solutions

Major Products

Reduction: Ethyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate has been studied for its potential as an inhibitor of tissue transglutaminase (TGase), an enzyme implicated in various pathological conditions including cancer and neurodegenerative diseases. Research indicates that derivatives of this compound can effectively inhibit TGase activity, highlighting its therapeutic potential in treating related diseases .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds related to this compound. For instance, compounds incorporating similar structural motifs were tested in picrotoxin-induced convulsion models, demonstrating significant anticonvulsant effects . These findings suggest that this compound may share similar pharmacological properties.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions, making it a versatile building block in synthetic pathways.

Case Study 1: Inhibition of Tissue Transglutaminase

A study demonstrated that derivatives of this compound exhibited significant inhibition of tissue transglutaminase activity. The research utilized various concentrations of the compound to assess its efficacy, revealing a dose-dependent response that underscores its potential as a therapeutic agent .

Case Study 2: Anticonvulsant Screening

In another study focusing on anticonvulsant activity, researchers synthesized several derivatives related to this compound. These compounds were evaluated using established animal models for seizure induction. Results indicated that certain analogues displayed enhanced protective effects against seizures compared to standard medications .

Mecanismo De Acción

The mechanism of action of ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine ring can also participate in various biochemical pathways, potentially affecting enzyme activity and signal transduction.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with an amino group instead of a nitro group.

Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.

2-(3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

This compound is unique due to the combination of its nitro group, pyridine ring, and ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Actividad Biológica

Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a nitro group, which is critical for its biological activity. The presence of the nitro group can facilitate various biochemical interactions, making it a valuable scaffold in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported that derivatives of similar pyridine compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM, indicating a broad spectrum of antibacterial efficacy .

| Bacterial Strain | MIC (µM) |

|---|---|

| B. subtilis | 4.69 |

| S. aureus | 5.64 |

| E. faecalis | 8.33 |

| E. coli | 13.40 |

| P. aeruginosa | 11.29 |

| S. typhi | 77.38 |

Anti-inflammatory Effects

The compound has also been studied for its potential anti-inflammatory properties . The mechanism involves the modulation of inflammatory pathways, possibly through the inhibition of specific enzymes or cytokines involved in inflammation. Further research is needed to elucidate the precise molecular targets.

The biological activity of this compound can be attributed to its ability to undergo bioreduction , leading to the formation of reactive intermediates that interact with cellular components. The nitro group can be reduced to an amino group, which may enhance the compound's reactivity and biological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell lines such as HCT-15 and HT29, suggesting that this compound may also possess anticancer properties .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit tissue transglutaminase, an enzyme implicated in various pathological conditions including cancer and neurodegenerative diseases .

Propiedades

IUPAC Name |

ethyl 2-(3-nitro-2-oxopyridin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-2-16-8(12)6-10-5-3-4-7(9(10)13)11(14)15/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAVHQCGIUMCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434914 | |

| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147283-76-9 | |

| Record name | Ethyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.